Cas no 935-56-8 (1-Chloroadamantane)

1-Chloroadamantane structure
1-Chloroadamantane structure
商品名:1-Chloroadamantane
CAS番号:935-56-8
MF:C10H15Cl
メガワット:170.679102182388
MDL:MFCD00075627
CID:40332
PubChem ID:64154

1-Chloroadamantane 化学的及び物理的性質

名前と識別子

    • 1-Chloroadamantane
    • 1-Chloroadamantane (purified by sublimation)
    • 1-adamantylchloride
    • 1-chloro-adamantane
    • 3-Chloroadamantane
    • Adamantane,1-chloro
    • Adamantyl chloride
    • chloroadamantane
    • 1-Adamantyl Chloride (purified by sublimation)
    • 1-Chlorotricyclo[3.3.1.13,7]decane
    • 1-Chlorotricyclo[3.3.1.1(3,7)]decane
    • 1-Adamantyl Chloride
    • Adamantane, 1-chloro-
    • Tricyclo[3.3.1.13,7]decane, 1-chloro-
    • OZNXTQSXSHODFR-UHFFFAOYSA-N
    • 1-chlorotricyclo[3.3.1.1~3,7~]decane
    • Tricyclo(3.3.1.13,7)decane, 1-chloro-
    • C10H15Cl
    • 1-chloranyladamantane
    • PubChem8769
    • Tricyclo(3.3.1.1(3,7))d
    • 1-Chlorotricyclo[3.3.1.13,7]decane (ACI)
    • Adamantane, 1-chloro- (6CI, 7CI, 8CI)
    • NSC 143629
    • NSC143629
    • Tricyclo(3.3.1.1(3,7))decane, 1-chloro-
    • tricyclo[3.3.1.1~3,7~]decane, 1-chloro-
    • tricyclo(3.3.1.1~3,7~)decane, 1-chloro-
    • AKOS001015419
    • EN300-225975
    • SY017979
    • AS-57011
    • DB-003016
    • 935-56-8
    • MFCD00075627
    • NS00039573
    • STL373557
    • HOZ9S5Z71H
    • Tricyclo[3.3.1.1(3, 1-chloro-
    • Z56771135
    • Tricyclo[3.3.1.13, 1-chloro-
    • BBL033931
    • AMANTADINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • EINECS 213-305-0
    • DTXSID1061318
    • AMANTADINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
    • DTXCID3048869
    • D73278
    • Q2806581
    • C3557
    • NSC-143629
    • 1-Chlorotricyclo(3.3.1.13,7)decane
    • UNII-HOZ9S5Z71H
    • SCHEMBL192524
    • Adamantane, 1-chloro-(8CI)
    • CS-0063165
    • 1-Chloroadamantane, 98%
    • MDL: MFCD00075627
    • インチ: 1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
    • InChIKey: OZNXTQSXSHODFR-UHFFFAOYSA-N
    • ほほえんだ: ClC12CC3CC(C1)CC(C3)C2

計算された属性

  • せいみつぶんしりょう: 170.08600
  • どういたいしつりょう: 170.086228
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.0492 (rough estimate)
  • ゆうかいてん: 165-166 °C (lit.)
  • ふってん: 211.58°C (rough estimate)
  • フラッシュポイント: 82.3 °C
  • 屈折率: 1.6012 (estimate)
  • すいようせい: Poorly soluble in water. Soluble in hydrocarbons. But readily soluble in nonpolar organic solvents.
  • PSA: 0.00000
  • LogP: 3.19400
  • ようかいせい: 未確定

1-Chloroadamantane セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S24/25
  • 危険物標識: Xi
  • TSCA:Yes
  • ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
  • リスク用語:R36/37/38

1-Chloroadamantane 税関データ

  • 税関コード:2903890090
  • 税関データ:

    中国税関コード:

    2903890090

    概要:

    2903890090.他のシクロアルカン/シクロオレフィンまたはシクロテルペンオレフィンのハロゲン化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2903890090.シクロアルカン、シクロアルカンまたは少ないシクロアルカンのハロゲン化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1-Chloroadamantane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
A2579912-25G
1-Chloroadamantane
935-56-8 >98.0%(GC)
25g
RMB 919.20 2025-02-20
TRC
C363890-1g
1-Chloroadamantane
935-56-8
1g
$ 91.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00456-25g
1-Chloroadamantane
935-56-8 98%
25g
¥697.0 2024-07-19
ChemScence
CS-0063165-10g
1-Chloroadamantane
935-56-8 98.42%
10g
$92.0 2021-09-02
eNovation Chemicals LLC
D783027-25g
1-Chloroadamantane
935-56-8 97%
25g
$200 2024-06-05
eNovation Chemicals LLC
D783027-500g
1-Chloroadamantane
935-56-8 97%
500g
$1200 2024-06-05
abcr
AB203917-100 g
1-Chloroadamantane, 98%; .
935-56-8 98%
100 g
€127.10 2023-07-20
TRC
C363890-100mg
1-Chloroadamantane
935-56-8
100mg
$ 63.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153451-25G
1-Chloroadamantane
935-56-8 >98.0%(GC)
25g
¥1149.90 2023-09-03
abcr
AB203917-5 g
1-Chloroadamantane, 98%; .
935-56-8 98%
5 g
€49.80 2023-07-20

1-Chloroadamantane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane ;  5 min, rt
リファレンス
Iron(III)-Catalyzed Halogenations by Substitution of Sulfonate Esters
Ortega, Nuria; Feher-Voelger, Andres; Brovetto, Margarita; Padron, Juan I.; Martin, Victor S.; et al, Advanced Synthesis & Catalysis, 2011, 353(6), 963-972

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Tin tetrachloride
リファレンス
A simple method for the conversion of adamantyl, benzyl and benzyhydryl alcohols to their corresponding bromides and chlorides and the transhalogenation of adamantyl, benzyl, benzhydryl and tertiary alkyl bromides and chlorides
Amrollah-Madjdabadi, A.; Pham, Tung N.; Ashby, E. C., Synthesis, 1989, (8), 614-16

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Carbon tetrachloride Catalysts: Acetonitrile ,  Tris(acetylacetonato)manganese Solvents: Carbon tetrachloride ;  1 h, 200 °C
リファレンス
Chlorination of adamantane and its derivatives by carbon tetrachloride in the presence of manganese, vanadium, and molybdenum-containing catalysts
Khusnutdinov, R. I.; Shchadneva, N. A.; Baiguzina, A. R.; Lavrent'eva, Yu. Yu.; Burangulova, R. Yu.; et al, Neftekhimiya, 2004, 44(2), 148-155

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Carbon tetrachloride
リファレンス
Biologically active polycycloalkanes. 1. Antiviral adamantane derivatives
Aigami, Koji; Inamoto, Yoshiaki; Takaishi, Naotake; Hattori, Kenichi; Takatsuki, Akira; et al, Journal of Medicinal Chemistry, 1975, 18(7), 713-21

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Chloroform ,  Polyisoprene Catalysts: Titanium ,  Iron(III) acetylacetonate Solvents: Chloroform ;  0.5 h, 25 °C
リファレンス
Chlorination method and catalyst system for the synthesis of 1- and 2-chloroadamantanes from 1- and 2-adamantanols and chloroform
, Russian Federation, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
リファレンス
Halogen-exchange reactions between alkyl fluorides and boron trihalides or titanium tetrahalides. A convenient synthesis of alkyl halides from alkyl fluorides
Namavari, Mohammad; Satyamurthy, N.; Barrio, Jorge R., Journal of Fluorine Chemistry, 1995, 72(1), 89-93

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Carbon tetrachloride ,  Sodium pyrithione Catalysts: 4-(Dimethylamino)pyridine Solvents: Carbon tetrachloride
リファレンス
Synthesis of bridgehead halides by Barton halodecarboxylation
Della, Ernest W.; Tsanaktsidis, John, Australian Journal of Chemistry, 1989, 42(1), 61-9

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt; 18 h, rt
リファレンス
Preparation of tripartite androgen receptor eliminators useful for treating an androgen receptor signaling-mediated diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: tert-Butyl hypochlorite Catalysts: Silver(1+), bis(1,10-phenanthroline-κN1,κN10)-, (T-4)-, 1,1,1-trifluoromethanesu… Solvents: Acetonitrile ;  3 h, rt
リファレンス
Silver-catalyzed decarboxylative chlorination of aliphatic carboxylic acids
Wang, Zhentao; Zhu, Lin; Yin, Feng; Su, Zhongquan; Li, Zhaodong; et al, Journal of the American Chemical Society, 2012, 134(9), 4258-4263

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Carbon tetrachloride ,  Phosphine, [4-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-ylphenyl]diphenyl-, rel-, tri… Solvents: Dichloromethane
リファレンス
ROMPgel-Supported Triphenylphosphine with Potential Application in Parallel Synthesis
Aarstad, Erik; Barrett, Anthony G. M.; Hopkins, Brian T.; Koebberling, Johannes, Organic Letters, 2002, 4(11), 1975-1977

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  1 min, rt
1.2 Reagents: Chlorotrimethylsilane ;  15 min, rt
リファレンス
Alkylphosphinites as Synthons for Stabilized Carbocations
Ochmann, Lukas ; Kessler, Mika L.; Schreiner, Peter R., Organic Letters, 2022, 24(7), 1460-1464

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Benzil ,  Chlorodimethylsilane Catalysts: Indium trichloride Solvents: Dichloromethane ;  82 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Indium-Catalyzed Direct Chlorination of Alcohols Using Chlorodimethylsilane-Benzil as a Selective and Mild System
Yasuda, Makoto; Yamasaki, Satoshi; Onishi, Yoshiyuki; Baba, Akio, Journal of the American Chemical Society, 2004, 126(23), 7186-7187

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Benzil ,  Chlorodimethylsilane Catalysts: Indium trichloride Solvents: Dichloromethane ;  82 h, rt
リファレンス
Direct chlorination of alcohols: synthesis of ethyl 3-chloro-3-phenylpropanoate [benzenepropanoic acid, β-chloro-, ethyl ester]
Yasuda, Makoto; Yamasaki, Satoshi; Onishi, Yoshiyuki; Baba, Akio, Organic Syntheses, 2006, 83, 38-44

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Selenium, dichlorodimethyl-, (T-4)- Solvents: Chloroform
リファレンス
Triphenylphosphine/Dichloroselenurane: A new reagent for a selective conversion of alcohols into alkyl chlorides
Drabowicz, Jozef; Luczak, Jerzy; Mikolajczyk, Marian, Journal of Organic Chemistry, 1998, 63(25), 9565-9568

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Carbon tetrachloride Catalysts: Acetonitrile ,  Tris(acetylacetonato)manganese ;  1 h, 200 °C
リファレンス
Method of synthesis of 1-chloroadamantane and chlorodiamantanes
, Russian Federation, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: tert-Butyl hypochlorite Catalysts: Silver(1+), bis(1,10-phenanthroline-κN1,κN10)-, (T-4)-, 1,1,1-trifluoromethanesu… Solvents: Acetonitrile ;  rt
リファレンス
Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids
Tortajada, Andreu ; Duan, Yaya; Sahoo, Basudev ; Cong, Fei; Toupalas, Georgios; et al, ACS Catalysis, 2019, 9(7), 5897-5901

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Carbon tetrachloride Catalysts: Iron(III) acetylacetonate Solvents: Ethanol ;  6 h, 160 °C
リファレンス
Method of producing 1-chloroadamantane
, Russian Federation, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
リファレンス
2-Ethyl-3-(4-hydroxybenzoyl)benzofuran compounds and their preparation, pharmaceutical compositions and use in the treatment of hyperuricemia and gout
, China, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Dabco Solvents: Carbon tetrachloride ,  tert-Butanol ,  Water
リファレンス
Photochemical chlorodecarboxylation via an electron transfer mechanism
Okada, Keiji; Okamoto, Kazushige; Oda, Masaji, Journal of the Chemical Society, 1989, (21), 1636-7

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Thermolysis of N,N-dihalo derivatives of bridgehead and neopentylamines to the corresponding halides
Roberts, John T.; Rittberg, Barry R.; Kovacic, Peter; Scalzi, Francis V.; Seely, Michael J., Journal of Organic Chemistry, 1980, 45(26), 5239-43

1-Chloroadamantane Raw materials

1-Chloroadamantane Preparation Products

1-Chloroadamantane 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:935-56-8)1-Chloroadamantane
A844631
清らかである:99%
はかる:25g
価格 ($):298.0